12,12-dimethyl-4-(2-methylphenyl)-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
6,6-dimethyl-3-(2-methylphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-(2-methylphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidinone structure, followed by the introduction of the thieno and pyrano rings. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-3-(2-methylphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Substitution reactions can introduce new substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6,6-dimethyl-3-(2-methylphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-(2-methylphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,6-dimethyl-3-(2-methylphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include other pyrano, thieno, and pyrimidinone derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of 6,6-dimethyl-3-(2-methylphenyl)-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N2O2S2 |
---|---|
Molecular Weight |
372.5g/mol |
IUPAC Name |
12,12-dimethyl-4-(2-methylphenyl)-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C19H20N2O2S2/c1-11-7-5-6-8-13(11)21-17(22)15-12-9-19(2,3)23-10-14(12)25-16(15)20-18(21)24-4/h5-8H,9-10H2,1-4H3 |
InChI Key |
SWJNUBHFLKJDHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC)SC4=C3CC(OC4)(C)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SC)SC4=C3CC(OC4)(C)C |
Origin of Product |
United States |
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